2-(四氢-2H-吡喃-2-氧基)乙醇

描述

Synthesis Analysis

The synthesis of related tetrahydropyran derivatives often involves complex reactions leading to the formation of diastereoisomers. For instance, the synthesis of 1-phenyl-2-phenylthio-2-(tetrahydropyran-2-ylthio)ethanol results in four diastereoisomers, showcasing the intricate nature of reactions involving tetrahydropyran rings. These reactions often utilize intramolecular hydrogen bonds and can result in various isomeric forms, which are crucial for understanding the synthesis pathways of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol and similar compounds (Kansikas & Sipilä, 2000).

Molecular Structure Analysis

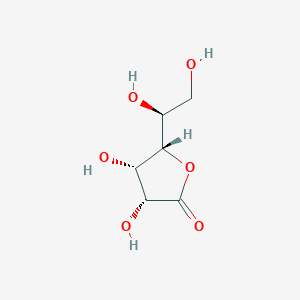

The molecular structure of compounds like 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol often features non-centrosymmetric enantiomeric forms and can crystallize in different space groups. These structures typically involve tetrahydropyran rings in chair conformations with specific orientations of side chains. The presence of intramolecular or intermolecular hydrogen bonds plays a significant role in stabilizing these structures, which is pivotal for understanding the molecular architecture and reactivity of such compounds (Kansikas & Sipilä, 2000).

Chemical Reactions and Properties

Tetrahydropyran derivatives participate in various chemical reactions, such as the Prins-type cyclization, which can yield halo-dihydropyrans under certain conditions. These reactions are significant for modifying the functional groups attached to the tetrahydropyran ring, which directly impacts the chemical properties of the resulting compounds. For instance, iron(III)-catalyzed Prins-type cyclization using homopropargylic alcohol can produce 2-alkyl-4-halo-5,6-dihydro-2H-pyrans, demonstrating the versatility of tetrahydropyran compounds in synthetic chemistry (Miranda et al., 2003).

科学研究应用

Click Chemistry兼容聚合物的合成:它被用作合成与“click chemistry”兼容的异双功能聚乙二醇的引发剂,具有偶氮和炔烃官能团。这种方法在生物共轭化学领域中具有重要价值 (Hiki & Kataoka, 2010)。

多取代吡唑和异噁唑的组装:它在多取代吡唑和异噁唑的组装中发挥作用,这些化合物可以转化为生物活性化合物和抗肿瘤生物碱衍生物。这凸显了它在有机和生物分子化学中的重要性 (Chagarovskiy et al., 2016)。

他汀类药物的合成:这种化合物通过内酯化侧链作为他汀类药物合成的关键平台,展示了它在制药合成中的实用性 (Časar & Košmrlj, 2009)。

四氢吡喃并[3,4-b]吲哚的合成:它用于通过硅引导的氧杂Pictet-Spengler环化合成四氢吡喃并[3,4-b]吲哚,突显了它在复杂有机结构的创造中的作用 (Zhang et al., 2005)。

吡酮互变异构体的研究:2-(四氢-2H-吡喃-2-氧基)乙醇的合成导致异构烯胺酮,用于研究吡酮的互变异构体和它们的结构 (Brbot-Šaranović et al., 2001)。

吡喃和色酮的合成:它参与了在乙醇中使用L-脯氨酸一锅法合成2-氨基-4-芳基-4H-吡喃和2-氨基-四氢-4H-色酮,为科学研究应用提供良好至优异的产率 (Behbahani, 2015)。

多样性导向合成:合成的四氢吡喃为快速获得用于筛选各种生物靶标的多样非天然化合物提供了途径,表明了它在分子多样性和药物发现中的重要性 (Zaware et al., 2011)。

属性

IUPAC Name |

2-(oxan-2-yloxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBZJXRPEKFIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400168 | |

| Record name | 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | |

CAS RN |

2162-31-4 | |

| Record name | 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-(tetrahydro-2H-pyran-2-yloxy)ethanol used in the synthesis of heterotelechelic poly(ethylene glycol)?

A1: 2-(tetrahydro-2H-pyran-2-yloxy)ethanol serves as a valuable initiator in the anionic ring-opening polymerization of ethylene oxide. [, ] This specific molecule plays a crucial role in controlling the polymerization process, ultimately leading to the formation of heterotelechelic poly(ethylene glycol) – a polymer with distinct functional groups at each end of its chain. This characteristic is particularly desirable for applications requiring specific interactions or modifications at the polymer's termini. [, ]

Q2: What are the advantages of using 2-(tetrahydro-2H-pyran-2-yloxy)ethanol as an initiator for PEG synthesis compared to other potential initiators?

A2: One key advantage highlighted in the research is the ability to synthesize "click chemistry" compatible heterobifunctional PEGs. [] After polymerization initiated by 2-(tetrahydro-2H-pyran-2-yloxy)ethanol, the terminal groups can be easily modified to introduce azide or alkyne functionalities. These functionalities are highly valuable for further conjugation or modification through highly selective and efficient click chemistry reactions. This versatility makes this approach particularly attractive for developing complex macromolecular architectures and bioconjugates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)